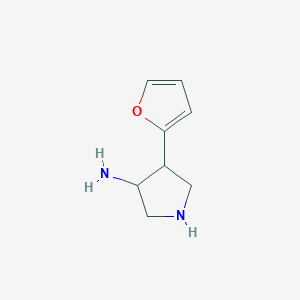

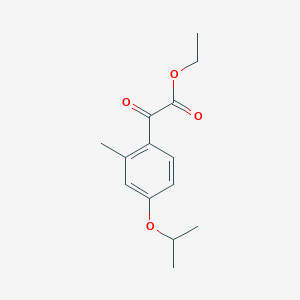

4-(aminomethyl)-2-bromo-N,N-dimethylaniline

Übersicht

Beschreibung

4-(Aminomethyl)-2-bromo-N,N-dimethylaniline, also known as 4-AMBDA, is an organic compound with a wide range of applications in scientific research. It is a derivative of aniline, an aromatic amine, and is used as a reagent in numerous organic syntheses. 4-AMBDA is a useful starting material for the synthesis of a variety of compounds, including amines, amides, and aryl halides. Its unique properties make it an ideal reagent for a variety of laboratory applications.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

4-(Aminomethyl)-2-bromo-N,N-dimethylaniline is a valuable intermediate in organic synthesis, contributing to the development of complex molecules and materials. Its synthesis and reactivity patterns reveal its versatility:

- Synthetic Routes : Zhang Xing-chen demonstrated the synthesis of 4-bromo-N,N-dimethylaniline, a closely related compound, via substitution reactions, enhancing selectivity and yield, which implies potential methodologies for synthesizing derivatives like this compound (Zhang Xing-chen, 2008).

- Catalysis and Polymerization : I.-Wen Shen et al. reported on the microwave-assisted palladium-catalysed amination for synthesizing polytriarylamines, indicating the potential use of this compound in conducting polymers and organic electronics (Shen et al., 2007).

Material Science Applications

The compound's utility extends to material science, especially in the synthesis of novel materials and the exploration of their properties:

- Electron-Transfer Applications : M. Oyama and T. Higuchi studied the electron-transfer properties of the 4-bromo-N, N-dimethylaniline cation radical, shedding light on the electrochemical characteristics that could be relevant for derivatives in electronic materials and sensors (Oyama & Higuchi, 2002).

Spectrochemical Analysis

The compound's role in spectrochemical analysis, particularly in understanding radical cations and their reactions, highlights its importance in analytical chemistry:

- Reactivity Patterns of Radical Cations : Michael Kirchgessner et al. investigated the reactivity patterns of dialkylaniline radical cations, providing insights into nucleophilic substitution reactions that could be pertinent for studying this compound and its applications in spectrochemical analyses (Kirchgessner et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds have been reported to target sodium ion channels on nerve membranes, acting as local anesthetics . They bind to specific parts of the sodium ion channel, affecting the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function . For instance, local anesthetics act on nerve endings and nerve trunks, reversibly blocking the conduction of nerve impulses. This results in a loss of local sensation without affecting consciousness .

Biochemical Pathways

It is likely that the compound interferes with the normal functioning of sodium ion channels, which play a crucial role in nerve impulse transmission . Disruption of this process can lead to a variety of downstream effects, including a loss of sensation in the area where the compound is applied.

Pharmacokinetics

Similar compounds have been shown to have good local anesthetic effects and low toxicity . The bioavailability of such compounds would depend on factors such as the route of administration and the physicochemical properties of the compound.

Result of Action

The primary result of the action of 4-(aminomethyl)-2-bromo-N,N-dimethylaniline is likely to be a loss of sensation in the area where the compound is applied, due to its potential local anesthetic effects . This is achieved through the reversible blockage of nerve impulse conduction, as a result of the compound’s interaction with sodium ion channels on nerve membranes .

Eigenschaften

IUPAC Name |

4-(aminomethyl)-2-bromo-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-12(2)9-4-3-7(6-11)5-8(9)10/h3-5H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFNFJWCIIRIKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Piperazine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B1471853.png)

![3-(piperidin-4-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471854.png)